molecular formula C8H11NO2 B1329868 Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 52459-90-2

Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B1329868
CAS RN: 52459-90-2
M. Wt: 153.18 g/mol
InChI Key: WTRAMBVKRHNQQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives typically involves condensation reactions or cyclization processes. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized by the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine . Similarly, other pyrrole derivatives were synthesized by condensation reactions involving different aldehydes and hydrazides . These methods could potentially be adapted for the synthesis of methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and properties of pyrrole derivatives have been extensively studied using quantum chemical calculations, including density functional theory (DFT) and Atoms in Molecules (AIM) theory. These studies provide insights into the electronic structure, vibrational properties, and intermolecular interactions of the molecules . For example, the vibrational analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated red shifts in certain vibrational modes as a result of dimer formation through hydrogen bonding . Such analyses are crucial for understanding the behavior of methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate at the molecular level.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including interactions with amines, aldehydes, and isothiocyanates, leading to the formation of complex structures. For instance, methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates reacted with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones to yield octahydro-1H,2'H-indole-3-spiro-2'-pyrrole-2,4,5'-triones . The reactivity of methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate could be explored in similar reactions to synthesize novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The thermodynamic parameters calculated for these compounds indicate that their formation is generally exothermic and spontaneous at room temperature . Spectroscopic methods such as FT-IR, NMR, and UV-Vis have been used to characterize these compounds, providing information on their chemical shifts, absorption maxima, and molecular interactions . These techniques could be applied to methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to determine its physical and chemical properties.

Scientific Research Applications

Antimicrobial Agent Synthesis

Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate derivatives exhibit significant antimicrobial properties. A study synthesized novel derivatives and found them effective against bacterial and fungal infections. The heterocyclic ring presence enhances their activity, particularly with the introduction of a methoxy group (Hublikar et al., 2019).

Chemosensor Development

This compound has been used in the development of optical chemosensors. A derivative was synthesized as a fluorescent sensor for Zn2+ and a colorimetric probe for Cu2+ in semiaqueous media. The complex formed with Cu2+ is further used as a sensor for pyrophosphate, showing applications in biological and environmental monitoring (Yang et al., 2018).

Calcium Channel Activator Research

Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate derivatives have been identified as a new class of calcium channel activators. These compounds act differently from traditional calcium channel modulators and have higher efficacy, making them valuable for studying calcium channels in various cell types (Baxter et al., 1993).

Green Synthesis Methodologies

Research into eco-friendly synthesis methods for related pyrrole carboxylates has been conducted. One study focused on a one-pot N-methoxycarbonylation process using dimethyl carbonate, highlighting the move towards more sustainable chemical production processes (Fan et al., 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-4-9-6(2)7(5)8(10)11-3/h4,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRAMBVKRHNQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200454
Record name 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

CAS RN

52459-90-2
Record name 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052459902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
M HUBLIKAR, P DIXIT, V KADU, S SHIRAME… - …, 2019 - researchgate.net
Results: The structures of the synthesized compounds were characterized by infrared, 1H nuclear magnetic resonance, and mass spectroscopy. The antimicrobial activity data revealed …
Number of citations: 6 www.researchgate.net
XL Gao, SS Jia, R Su - Zeitschrift für Kristallographie-New Crystal …, 2021 - degruyter.com
Crystal structure of ethyl (E)-5-(((3′,6′-bis(ethylamino)-3-oxospiro[isoindoline-1,9′-xanthen]-2-yl)imino)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate — ethanol (1/1), …
Number of citations: 2 www.degruyter.com
AD Jagtap, PT Chang, JR Liu, HC Wang… - European Journal of …, 2014 - Elsevier
A series of 6-acylureido derivatives containing a 3-(pyrrol-2-ylmethylidene)indolin-2-one scaffold were synthesized as potential dual Aurora B/FLT3 inhibitors by replacing the 6-…
Number of citations: 31 www.sciencedirect.com
M Hublikar, V Kadu, D Raut, S Shirame… - Journal of Molecular …, 2022 - Elsevier
Despite the fact that the oxindole has long been thought to be the best structural scaffold, research shows that oxindole derivatives are being studied the least against tuberculosis (TB), …
Number of citations: 6 www.sciencedirect.com
K Lv, LL Wang, XB Zhou, ML Liu, HY Liu… - Medicinal Chemistry …, 2013 - Springer
A series of 1-(3-dimethylaminopropyl)indolin-2-one derivatives were designed and synthesized based on the structural features of TMP-20, LK-B030, and BX-517. These newly …
Number of citations: 22 link.springer.com
SY Shin, M Yoo, D Koh - Zeitschrift für Kristallographie-New Crystal …, 2021 - degruyter.com
The crystal structure of ethyl 2-amino-4-(3,5-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, C20H21F2NO4 Skip to content Should you have …
Number of citations: 2 www.degruyter.com
J Regourd, A Al-Sheikh Ali… - Journal of medicinal …, 2007 - ACS Publications
Prodigiosin is the parent member of the 4-methoxypyrrolyldipyrromethene family of natural products and is known for its anti-cancer activity. A new series of analogues was synthesized, …
Number of citations: 90 pubs.acs.org
B Groves - 2017 - dalspace.library.dal.ca
Prodigiosenes, dipyrrins and F-BODIPYs are related pyrrolic compounds that share a common, conjugated backbone structure composed of an adhered pyrrole and azafulvene unit. …
Number of citations: 1 dalspace.library.dal.ca
H Li, X Han, B Cao - Zeitschrift für Kristallographie-New Crystal …, 2021 - degruyter.com
C 72 H 68 CoN 18 O 12 , triclinic, P 1 ‾ $P‾{1}$ (no. 2), a = 9.2801(10) Å, b = 11.6017(11) Å, c = 16.4968(15) Å, α = 96.294(8), β = 96.371(8), γ = 105.025(9), V = 1687.0(3) Å 3 , Z = 1, R …
Number of citations: 3 www.degruyter.com
J Li, Z Zuo, Y Chen, Y Liu, D Yin - Zeitschrift für Kristallographie-New …, 2021 - degruyter.com
The crystal structure of 2-(naphthalen-2-yloxy)-4-phenyl-6-(prop-2-yn-1-yloxy)-1,3,5-triazine, C22H15N3O2 Skip to content Should you have institutional access? Here's how to get it ... …
Number of citations: 2 www.degruyter.com

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